molecular formula C18H13F3N2O2 B2453847 (2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide CAS No. 312633-56-0

(2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide

Cat. No.: B2453847
CAS No.: 312633-56-0
M. Wt: 346.309
InChI Key: JKXPIRZIJZFECJ-UKTHLTGXSA-N
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Description

(2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is a complex organic compound characterized by the presence of cyano, methoxyphenyl, and trifluoromethylphenyl groups

Properties

IUPAC Name

(E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2/c1-25-16-8-3-2-5-12(16)9-13(11-22)17(24)23-15-7-4-6-14(10-15)18(19,20)21/h2-10H,1H3,(H,23,24)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXPIRZIJZFECJ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenyl isocyanate with a suitable cyano-containing precursor under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy and trifluoromethyl groups influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and chemical processes, making the compound a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide stands out due to its combination of functional groups, which confer unique reactivity and potential applications. The presence of both cyano and trifluoromethyl groups enhances its utility in various chemical and biological contexts, distinguishing it from other similar compounds.

Biological Activity

(2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H13F3N2O2
  • Molecular Weight : 346.303 g/mol
  • CAS Number : 897780-40-4

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anti-inflammatory Effects : Studies have shown that compounds similar to this acrylamide can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like IL-1β and TNFα.
  • Anticancer Properties : Preliminary cytotoxicity assays suggest that the compound may inhibit the growth of cancer cell lines, potentially through apoptosis induction.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Cytokine Modulation : It appears to reduce the synthesis of pro-inflammatory cytokines in vitro, which is crucial for managing inflammation.
  • Cell Cycle Arrest and Apoptosis : Similar compounds have been noted to induce cell cycle arrest in cancer cells and promote apoptotic pathways.

Anti-inflammatory Studies

A study evaluating the anti-inflammatory potential of related compounds demonstrated significant reductions in edema and leukocyte migration in animal models. The results indicated that at doses ranging from 5 mg/kg to 100 mg/kg, the compound effectively reduced inflammatory responses comparable to established anti-inflammatory drugs like dexamethasone .

Anticancer Activity

In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) revealed that compounds with similar structures exhibited IC50 values ranging from 2.43 μM to 14.65 μM, indicating potent growth inhibition . These findings suggest that this compound may possess similar anticancer properties.

Data Table of Biological Activities

Activity TypeModel/SystemObserved EffectReference
Anti-inflammatoryCFA-induced paw edemaSignificant reduction in edema
Cytokine ModulationMacrophage culturesDecreased IL-1β and TNFα production
AnticancerMDA-MB-231 and HepG2 cellsIC50 values between 2.43 μM - 14.65 μM

Case Studies

  • In Vivo Anti-inflammatory Study :
    • Objective : To assess the anti-edematogenic activity.
    • Method : CFA-induced paw edema model.
    • Results : The compound significantly reduced paw swelling at various dosages, indicating strong anti-inflammatory properties.
  • In Vitro Cytotoxicity Study :
    • Objective : To evaluate growth inhibition on cancer cell lines.
    • Method : MTT assay on MDA-MB-231 and HepG2 cells.
    • Results : Compounds exhibited selective cytotoxicity with notable IC50 values, supporting further investigation into their potential as anticancer agents.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide, and what reaction mechanisms are involved?

  • The compound is synthesized via Knoevenagel condensation , coupling 2-methoxybenzaldehyde with cyanoacetamide derivatives, followed by acrylation with 3-(trifluoromethyl)aniline. Critical steps include maintaining anhydrous conditions and using catalysts like piperidine or ammonium acetate to drive the reaction to completion .
  • Mechanistic Insight : The α,β-unsaturated acrylamide moiety forms via a base-catalyzed elimination-addition process, where the electron-withdrawing cyano group stabilizes the intermediate enolate .

Q. How can researchers confirm the (E)-configuration and purity of this acrylamide derivative?

  • Methodology :

  • NMR Spectroscopy : The (E)-configuration is confirmed by observing a trans coupling constant (J = 12–16 Hz) between the α and β protons of the acrylamide group .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95%) by matching the observed [M+H]⁺ peak to theoretical values .
  • HPLC with UV detection (λ = 254 nm) ensures no residual starting materials or byproducts .

Q. What factors influence the reactivity of the acrylamide group in this compound?

  • Electronic Effects : The electron-withdrawing cyano and trifluoromethyl groups enhance electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., Michael addition with cysteine residues in proteins) .
  • Steric Effects : The 2-methoxyphenyl group may hinder reactivity at the α-position, directing reactions to the β-carbon .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Key Parameters :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while ethanol/water mixtures enhance crystallization .
  • Temperature Control : Maintaining 60–80°C during condensation prevents side reactions like hydrolysis of the cyano group .
  • Catalyst Screening : Test bases (e.g., DBU vs. piperidine) to balance reaction rate and byproduct formation .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

  • In Vitro Assays :

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values) to assess electron-donating capacity .
  • Anti-inflammatory Activity : Inhibition of COX-2 or TNF-α production in macrophage cell lines (e.g., RAW 264.7) .
    • In Vivo Models : Carrageenan-induced paw edema in rodents to measure dose-dependent inflammation reduction .

Q. How do structural modifications (e.g., substituents on the phenyl rings) impact bioactivity?

  • Structure-Activity Relationship (SAR) Strategies :

  • Replace the 2-methoxyphenyl group with electron-donating (e.g., -OH) or electron-withdrawing (e.g., -NO₂) groups to modulate electrophilicity and target binding .
  • Case Study : Phenolic substitutions enhance antioxidant activity by 30–40% compared to methoxy groups, as shown in analogous acrylamides .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 50% vs. 75%)?

  • Systematic Analysis :

  • Replicate Conditions : Compare solvent purity (HPLC-grade vs. technical grade) and stirring rates, which critically affect reaction homogeneity .
  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., unreacted cyanoacetamide) and adjust stoichiometry or reaction time .
  • Scale-Dependent Effects : Pilot small-scale reactions (<1 g) before scaling up to identify heat or mass transfer limitations .

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